(3,3,3-Trifluoro-2-methylpropyl)benzene
Description
(3,3,3-Trifluoro-2-methylpropyl)benzene is a fluorinated aromatic compound characterized by a benzene ring substituted with a 3,3,3-trifluoro-2-methylpropyl group. This structure combines the aromatic stability of benzene with the electron-withdrawing and lipophilicity-enhancing properties of the trifluoromethyl group. The compound is synthesized via catalytic methods, such as photoredox catalysis using 4-CzIPN and CuCl₂, yielding a versatile intermediate for pharmaceuticals and agrochemicals .
The trifluoromethyl group significantly influences the compound's physical and chemical properties, including increased thermal stability, resistance to metabolic degradation, and enhanced membrane permeability. These attributes make it a critical building block in drug design, particularly for central nervous system (CNS) and oncology therapeutics .
Properties
CAS No. |
943-52-2 |
|---|---|
Molecular Formula |
C10H11F3 |
Molecular Weight |
188.19 g/mol |
IUPAC Name |
(3,3,3-trifluoro-2-methylpropyl)benzene |
InChI |
InChI=1S/C10H11F3/c1-8(10(11,12)13)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |
InChI Key |
VTJLJNDWCNWLJS-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=CC=C1)C(F)(F)F |
Canonical SMILES |
CC(CC1=CC=CC=C1)C(F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The following table compares (3,3,3-Trifluoro-2-methylpropyl)benzene with derivatives differing in substituents:
| Compound Name | Substituent | Physical State | Yield (%) | Key Applications |
|---|---|---|---|---|
| This compound | -H (parent compound) | Liquid/Oil | 63–80 | Pharmaceutical intermediates |
| 1-(tert-Butyl)-4-(3,3,3-trifluoro-2-methylpropyl)benzene (44) | -tert-Butyl | Not reported | 63 | Material science intermediates |
| 5-(3,3,3-Trifluoro-2-methylpropyl)benzo[d][1,3]dioxole (45) | -Benzo[d][1,3]dioxole | Not reported | 80 | Agrochemical precursors |
| 1-Methoxy-4-(3,3,3-trifluoro-2-methylpropyl)benzene (2q) | -Methoxy | Yellow oil | 64 | Organic synthesis intermediates |
| 3,3,3-Trifluoro-2-methylpropyl 4-methylbenzene-1-sulfonate (9) | -Sulfonate ester | Not reported | Not reported | Reactive intermediates for further derivatization |
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy groups (e.g., 2q) increase solubility in polar solvents but reduce thermal stability compared to the parent compound .
- Steric Effects : Bulky substituents like tert-butyl (compound 44) may hinder reactivity in further functionalization but improve crystallinity .
- Heterocyclic Modifications : Benzo[d][1,3]dioxole (compound 45) enhances bioactivity, making it suitable for agrochemicals .
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